3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of XAF-1407 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for XAF-1407 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
化学反应分析
XAF-1407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: XAF-1407 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the molecule are replaced with different groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
XAF-1407 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
XAF-1407 exerts its effects by selectively inhibiting the acetylcholine-activated inward rectifier potassium current (IKACh). This inhibition prolongs the atrial effective refractory period and reduces atrial fibrillatory rate, thereby preventing and terminating atrial fibrillation . The molecular targets of XAF-1407 include ion channels formed by Kir3.1/3.4 heterotetramers and Kir3.4 homotetramers, which carry the IKACh current .
相似化合物的比较
XAF-1407 is unique in its high selectivity and potency as an IKACh inhibitor. Similar compounds include:
Vernakalant: An antiarrhythmic drug that inhibits the fast sodium current and several potassium currents.
Dronedarone: Another antiarrhythmic agent with a broader spectrum of action, but less selective for IKACh compared to XAF-1407.
The uniqueness of XAF-1407 lies in its targeted inhibition of IKACh, which minimizes potential side effects and enhances its efficacy in treating atrial fibrillation.
属性
分子式 |
C28H37N5O2S |
---|---|
分子量 |
507.7 g/mol |
IUPAC 名称 |
3-methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol |
InChI |
InChI=1S/C28H37N5O2S/c1-28(34)18-33(19-28)27-23(22-7-3-2-4-8-22)24-25(29-20-30-26(24)36-27)32-13-9-21(10-14-32)17-35-16-15-31-11-5-6-12-31/h2-4,7-8,20-21,34H,5-6,9-19H2,1H3 |
InChI 键 |
AVTFTJSBFXQTLR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C1)C2=C(C3=C(N=CN=C3S2)N4CCC(CC4)COCCN5CCCC5)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。